N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]pyridine-3-carboxamide
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Overview
Description
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]pyridine-3-carboxamide is a complex organic compound that features a benzothiazole moiety linked to a pyridine carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]pyridine-3-carboxamide typically involves the following steps:
Formation of Benzothiazole Derivative: The initial step involves the synthesis of the benzothiazole derivative through a condensation reaction between 2-aminothiophenol and an appropriate aldehyde or ketone.
Coupling with Pyridine Carboxamide: The benzothiazole derivative is then coupled with pyridine-3-carboxylic acid or its derivatives using coupling agents such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in a solvent like dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) on the benzothiazole ring, converting them to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where halogen atoms can be replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antibacterial and anticancer agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It serves as a precursor for the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can also bind to cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
- **N-(1,3-benzothiazol-2-yl)-2(pyridine-3-yl) formohydrazido acetamide
- **N’-(1,3-benzothiazol-2-yl)-arylamides
Uniqueness: N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]pyridine-3-carboxamide is unique due to its specific structural features that confer distinct biological activities. Its combination of a benzothiazole moiety with a pyridine carboxamide group allows for versatile interactions with biological targets, making it a valuable compound in drug discovery and development.
Properties
Molecular Formula |
C20H15N3OS |
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Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H15N3OS/c1-13-15(20-23-17-8-2-3-10-18(17)25-20)7-4-9-16(13)22-19(24)14-6-5-11-21-12-14/h2-12H,1H3,(H,22,24) |
InChI Key |
SVFUYRRJBROKPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CN=CC=C2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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